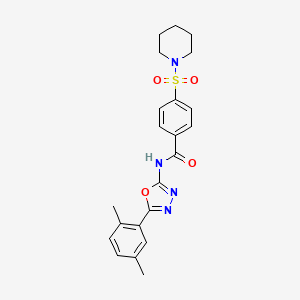

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at position 5 and a benzamide moiety bearing a piperidin-1-ylsulfonyl group at position 2. The molecular formula is C₂₂H₂₄N₄O₄S, with a molecular weight of 452.51 g/mol. Its primary reported activity is as an adjuvant potentiator, enhancing Toll-like receptor (TLR) responses by prolonging NF-κB signaling in immune cells .

Properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-15-6-7-16(2)19(14-15)21-24-25-22(30-21)23-20(27)17-8-10-18(11-9-17)31(28,29)26-12-4-3-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMAHJCJIRRMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Dimethylphenyl Group: This step often involves electrophilic aromatic substitution reactions.

Introduction of the Piperidine Sulfonyl Group: This can be done via sulfonylation reactions using sulfonyl chlorides and piperidine.

Formation of the Benzamide Moiety: This is typically achieved through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines.

Scientific Research Applications

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Heterocyclic Cores

Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide)

- Molecular Formula : C₂₁H₂₂N₄O₃S₂

- Molecular Weight : 442.55 g/mol

- Key Differences : Replaces the oxadiazole ring with a thiazole. Retains the 2,5-dimethylphenyl and piperidinylsulfonyl groups.

- Activity : Activates NF-κB signaling but through a distinct mechanism due to thiazole’s electron-rich nature, which may alter binding kinetics .

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

Analogues with Sulfanyl Linkages and Amide Moieties

Compound 7f (3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide)

- Molecular Formula : C₁₇H₁₉N₅O₂S₂

- Molecular Weight : 389.48 g/mol

- Key Differences: Features a sulfanylpropanamide chain and a 2-amino-thiazole substituent.

Functional Analogues in Drug Development

VNI Derivatives (e.g., (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)

- Key Differences : Incorporates an imidazole ring and dichlorophenyl group.

- Activity : Targets fungal sterol 14α-demethylase, a cytochrome P450 enzyme .

HDAC Inhibitors (e.g., 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide)

Comparative Analysis Table

Key Research Findings and Mechanistic Insights

- Target Compound vs. 2D216 : The oxadiazole core in the target compound may confer greater metabolic stability compared to thiazole in 2D216, as oxadiazoles are less prone to oxidative degradation .

- Target Compound vs. However, LMM5’s 4-methoxyphenyl substituent may enhance antifungal specificity .

- Functional Divergence: Unlike VNI derivatives (antifungal) or HDAC inhibitors (anticancer), the target compound’s adjuvant activity suggests a unique immunomodulatory niche .

Q & A

Basic: What are the optimal synthetic conditions for preparing N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide?

Methodological Answer:

The synthesis involves multi-step reactions, including oxadiazole ring formation and sulfonamide coupling. Key conditions include:

- Solvent selection : Dimethylformamide (DMF) or dichlorromethane (DCM) for polarity control and reagent solubility .

- Temperature control : Reactions often proceed at reflux (80–100°C) for oxadiazole cyclization, monitored by thin-layer chromatography (TLC) .

- Catalysts : Use of dehydrating agents (e.g., POCl₃) for oxadiazole formation and coupling agents (e.g., EDC/HOBt) for amide bonds .

- Purity optimization : Final purification via column chromatography or recrystallization, with yields typically 60–75% .

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

Critical analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm) and sulfonamide connectivity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 468.12) .

- Infrared (IR) spectroscopy : Peaks at 1650 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfonyl S=O) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions may arise from structural ambiguities (e.g., isomerism in oxadiazole substitution) or assay variability. Strategies include:

- Structural revalidation : Re-analyze NMR/XRPD data to confirm regiochemistry of the oxadiazole ring and sulfonamide linkage .

- Assay standardization : Compare bioactivity under consistent conditions (e.g., MIC assays for antimicrobial activity using ATCC strains) .

- Comparative studies : Test against structurally analogous compounds (e.g., replacing piperidine with pyrrolidine) to isolate pharmacophore contributions .

Advanced: What experimental approaches are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

Focus on modifying key pharmacophores while retaining the oxadiazole-sulfonamide core:

- Substituent variation : Replace 2,5-dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to assess impact on receptor binding .

- Bioisosteric replacement : Swap piperidin-1-ylsulfonyl with morpholine sulfonamide to evaluate solubility and target affinity .

- In vitro screening : Prioritize enzyme inhibition assays (e.g., COX-2 or HDACs) linked to anticancer activity, followed by cytotoxicity profiling in cell lines (e.g., MCF-7, HeLa) .

Advanced: What challenges arise in scaling up synthesis for in vivo studies, and how are they addressed?

Methodological Answer:

Key challenges include low yields in oxadiazole cyclization and sulfonamide coupling. Solutions involve:

- Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., POCl₃-mediated cyclization) .

- Solvent recycling : Use DCM/DMF recovery systems to reduce costs and environmental impact .

- Impurity profiling : Implement LC-MS/MS to identify byproducts (e.g., hydrolyzed sulfonamides) and adjust reaction stoichiometry .

Advanced: How can in silico predictions (e.g., molecular docking) be validated experimentally for this compound?

Methodological Answer:

- Target selection : Prioritize receptors with known oxadiazole/sulfonamide interactions (e.g., carbonic anhydrase IX for anticancer activity) .

- Docking validation : Perform molecular dynamics simulations to assess binding stability, followed by SPR (surface plasmon resonance) to measure binding constants (KD) .

- Mutagenesis studies : Engineer receptor mutants (e.g., Ala-scanning) to confirm predicted binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.